molecular formula C24H25N5OS2 B608785 M122 CAS No. 2127411-50-9

M122

Cat. No. B608785
M. Wt: 463.62
InChI Key: AZNFBEXFQBFYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M122 is a selective histone deacetylase HDAC1 and HDAC2 inhibitor and potent antitumor agent.

Scientific Research Applications

Murine Cytomegalovirus and Cell Tropism

Murine Cytomegalovirus (MCMV) US22 gene family, including M122, plays a significant role in the virus's replication in macrophages and other cell types. Disruption of certain US22 genes, like M43, M142, and M143, affects the virus's growth in various cell lines. M142 and M143 are essential for virus replication, highlighting the critical function of these genes in the viral life cycle (Ménard et al., 2003).

Interaction with Host Factors

The domains of M122 are involved in interaction with Myst4, a host factor. This interaction is essential for understanding the molecular neuropathogenesis of mouse cytomegalovirus, indicating the role of M122 in viral pathogenesis (Feng, 2011).

Aminoglycoside Resistance in Pseudomonas aeruginosa

In a Pseudomonas aeruginosa mutant strain M122, a novel gene PA0058 was found to be disrupted, which led to abnormally high aminoglycoside resistance. This gene, later termed DsbM, is a novel disulfide oxidoreductase affecting the bacterium's resistance to aminoglycosides. This finding has implications for understanding resistance mechanisms in P. aeruginosa (Wang et al., 2012).

β-Myrcene Catabolism in Pseudomonas sp.

The M1 strain of Pseudomonas sp., capable of growing on β-myrcene, was analyzed. Mutant N22, obtained by transposon mutagenesis, revealed insights into the catabolism of β-myrcene in this bacterium. This research provides a deeper understanding of microbial metabolism and biotransformation processes (Iurescia et al., 1999).

Macrophage Polarization in Atherosclerosis

Research into CCL22 expression by vascular smooth muscle cells and its relation to macrophage polarization in atherosclerosis highlights the role of M1 and M2 macrophages. Such studies provide insights into the immunological aspects of atherosclerosis and potential therapeutic targets (Kimura et al., 2018).

properties

CAS RN

2127411-50-9

Product Name

M122

Molecular Formula

C24H25N5OS2

Molecular Weight

463.62

IUPAC Name

4-((2-Aminophenyl)carbamoyl)benzyl 4-(pyridin-4-yl)piperazine-1-carbodithioate

InChI

InChI=1S/C24H25N5OS2/c25-21-3-1-2-4-22(21)27-23(30)19-7-5-18(6-8-19)17-32-24(31)29-15-13-28(14-16-29)20-9-11-26-12-10-20/h1-12H,13-17,25H2,(H,27,30)

InChI Key

AZNFBEXFQBFYOQ-UHFFFAOYSA-N

SMILES

S=C(N1CCN(C2=CC=NC=C2)CC1)SCC3=CC=C(C(NC4=CC=CC=C4N)=O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M122;  M 122;  M-122

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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